molecular formula C9H15ClN2 B3022329 N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride CAS No. 141832-98-6

N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride

Cat. No. B3022329
CAS RN: 141832-98-6
M. Wt: 186.68 g/mol
InChI Key: ZJPBJPCJQDNKRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of anodic oxidation techniques. For instance, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives is achieved by the anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture with sulfinic acids as nucleophiles . This method avoids the use of toxic reagents and provides high yields of the desired products. Although the synthesis of N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride is not explicitly described, similar electrochemical methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride would consist of an ethane-1,2-diamine backbone with a methyl group and a phenyl group attached to the first nitrogen atom. The related compound, N1-tritylethane-1,1,2,2-d4-1,2-diamine, is a mono-protected ethylenediamine where the protection is provided by a trityl group . The deuterated version of this compound is synthesized from ethylene oxide-d4, indicating that isotopic labeling and protection groups are strategies used in the synthesis of such molecules.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically for N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride. However, the electrochemical synthesis paper suggests that the related compound, 1-N-phenyl-o-benzoquinone diamine, can act as a Michael acceptor. This implies that N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride might also participate in nucleophilic addition reactions due to the presence of an amine group, which is a common functional group in Michael acceptors.

Physical and Chemical Properties Analysis

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302 . Precautionary statements include P280, P305, P351, and P338 .

properties

IUPAC Name

N'-methyl-N'-phenylethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-11(8-7-10)9-5-3-2-4-6-9;/h2-6H,7-8,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPBJPCJQDNKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36271-21-3
Record name 1,2-Ethanediamine, N1-methyl-N1-phenyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36271-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

In a procedure similar to Example 1, N-methylaniline hydrochloride (17.4 g, 0.10 mole), 2-oxazolidinone (8.7 g, 0.10 mole) and 50 ml of 2-(2-methoxyethoxy)-ethanol were heated for four hours. Removal of the solvent in vacuo gave a quantitative yield of N-methyl-N-phenyl-1,2-ethanediamine hydrochloride as a purplish solid. Workup as before afforded the crude diamine in also a quantitative crude yield as a dark yellow liquid. Distillation at 95° C. to 100° C. (0.5 mm Hg) gave a 79 percent yield of the purified product as a clear liquid. Spectral data and gas chromatographic analysis as compared to an authentic sample confirmed its structure.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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